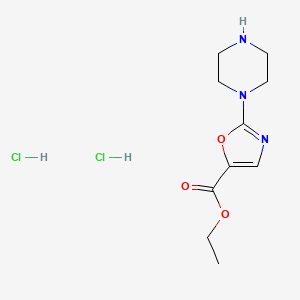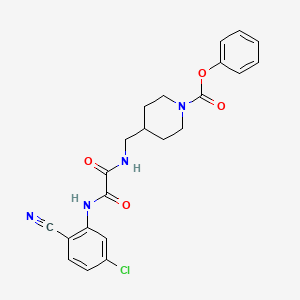![molecular formula C21H18N2O6 B2378051 2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923140-03-8](/img/structure/B2378051.png)
2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-aryl-4H-chromen-4-imines under the influence of malononitrile as C-nucleophile is completed by the formation of 2-amino-6-(2-hydroxyphenyl)-4-(4-nitrophenyl)nicotinonitrile by the 6-exo-trig-cyclization mechanism .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by detailed spectroscopic analysis based mainly on 1D and 2D NMR techniques . The structure was finally confirmed with a single-crystal X-ray analysis .
Chemical Reactions Analysis
The recyclization of 2-aryl-4H-chromen-4-imines under the influence of malononitrile as C-nucleophile is completed by the formation of 2-amino-6-(2-hydroxyphenyl)-4-(4-nitrophenyl)nicotinonitrile by the 6-exo-trig-cyclization mechanism .
Physical And Chemical Properties Analysis
The compound is described as a light yellow powder with a melting point of 260–262 °C . The 1H NMR and 13C NMR data are also provided .
Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Applications
Research has demonstrated the synthesis and application of coumarin-based compounds for colorimetric sensing and as analytical tools. For instance, coumarin derivatives have been synthesized for the selective colorimetric sensing of metal ions, such as copper, showcasing their potential as practical, visible colorimetric test strips in aqueous environments (Jo et al., 2014). These findings highlight the relevance of such compounds in developing new types of sensors for environmental and biological applications.
Structural and Chemical Characterization
The structural characterization of coumarin derivatives is crucial for their application in various scientific fields. Studies on crystal structure provide insights into the molecular conformations and interactions of these compounds (Inglebert et al., 2014), (Wang et al., 2005). Understanding these structural details is essential for tailoring coumarin derivatives for specific applications, including drug design and material science.
Biological Activities and Potential Therapeutic Applications
The exploration of coumarin derivatives in biological contexts has uncovered their potential therapeutic applications. Research into the synthesis and characterization of novel coumarin-based compounds has shown promising biological activities, including antimicrobial and cytotoxic effects (Aiyelabola et al., 2017), (Behrami & Dobroshi, 2019). Such studies suggest the potential of coumarin derivatives in developing new antimicrobial agents and cancer therapeutics.
Eigenschaften
IUPAC Name |
2-(2-methoxyethylamino)-6-methyl-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-4-3-5-15-18(12)29-21(24)17-16(13-6-8-14(9-7-13)23(25)26)20(28-19(15)17)22-10-11-27-2/h3-9,22H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQPXMODVWJSOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)
![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)


![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)


![4-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2377986.png)
![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)
![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)
![7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide](/img/structure/B2377989.png)

![2-(2-(2-methylindolin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2377991.png)